![molecular formula C9H8N2O2 B1593242 4-metoxi-1H-pirrolo[3,2-c]piridina-3-carbaldehído CAS No. 1000341-31-0](/img/structure/B1593242.png)
4-metoxi-1H-pirrolo[3,2-c]piridina-3-carbaldehído
Descripción general
Descripción
“4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C8H8N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” can be represented by the SMILES stringCOc1cncc2[nH]ccc12 . The InChI key for this compound is UPDSOLUKSUHRDC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a solid substance . Its molecular weight is 148.16 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Aplicaciones Científicas De Investigación
Desarrollo de Agentes Analgésicos y Sedantes
Los derivados de pirrolopiridina, incluido el 4-metoxi-1H-pirrolo[3,2-c]piridina-3-carbaldehído, se han estudiado por su potencial como agentes analgésicos y sedantes. Las características estructurales de estos compuestos contribuyen a su interacción con objetivos biológicos que modulan las vías del dolor y la sedación .
Terapia Antidiabética
Estos derivados han demostrado ser prometedores en la reducción de los niveles de glucosa en sangre, lo que puede ser beneficioso en el tratamiento y la prevención de afecciones relacionadas con la diabetes. Esto incluye la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética y las enfermedades cardiovasculares asociadas con la hiperglucemia .
Actividad Antimicobacteriana
El andamiaje de pirrolopiridina se ha identificado como que tiene propiedades antimicobacterianas. Esto sugiere que el This compound podría ser un compuesto valioso en el desarrollo de nuevos tratamientos para infecciones bacterianas, particularmente las causadas por micobacterias .
Aplicaciones Antivirales
La investigación indica que los derivados de pirrolopiridina exhiben actividades antivirales. Esto abre vías para el uso del This compound en la creación de nuevos fármacos antivirales, potencialmente efectivos contra una gama de infecciones virales .
Actividades Antitumorales y Anticancerígenas
El compuesto se ha asociado con actividades anticancerígenas y antitumorales. Puede actuar como un inhibidor de las vías biológicas que son cruciales para la proliferación y supervivencia de las células cancerosas, convirtiéndolo en un candidato para la investigación terapéutica contra el cáncer .
Inhibición del Receptor del Factor de Crecimiento de Fibroblastos (FGFR)
This compound: los derivados se han evaluado por su eficacia como inhibidores de FGFR. FGFR juega un papel significativo en el crecimiento y desarrollo tumoral, y su inhibición es una estrategia prometedora para la terapia contra el cáncer dirigida .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
Mecanismo De Acción
Target of Action
The primary target of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the proliferation of cancer cells and induces apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The pharmacokinetic properties of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde ’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Propiedades
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-8-6(5-12)4-11-7(8)2-3-10-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWALQVURBDJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646759 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-31-0 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


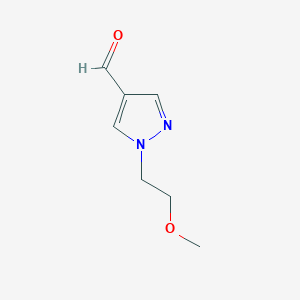

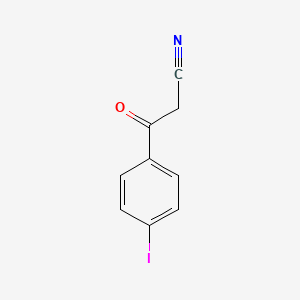



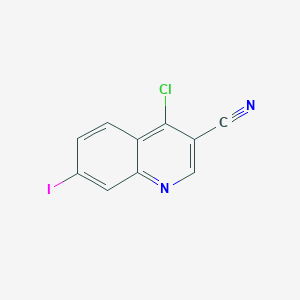

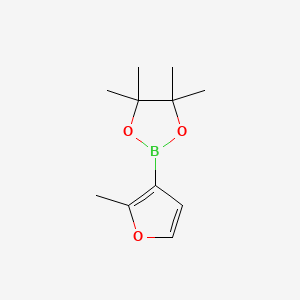



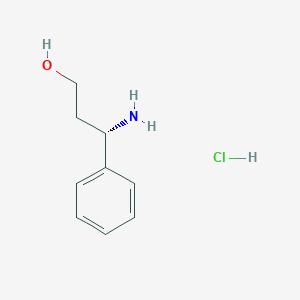
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
